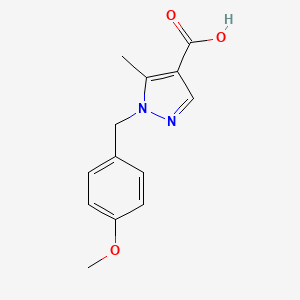

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name for this compound is 1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid. This nomenclature reflects the systematic approach to naming pyrazole derivatives by identifying the core five-membered heterocyclic ring structure and systematically numbering the substituent positions.

The pyrazole ring system serves as the fundamental structural framework, with nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring. The numbering convention places the carboxylic acid functional group at position 4, while the methyl substituent occupies position 5. The 4-methoxybenzyl group is attached to the nitrogen atom at position 1, creating the complete structural designation. Alternative systematic names include 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid and 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxylic acid, which represent equivalent nomenclature approaches with slight variations in the description of the benzyl substituent.

The systematic naming also accounts for the heterocyclic nature of the pyrazole ring, where the "1H" designation indicates the position of the hydrogen atom on the nitrogen-containing ring system. This notation becomes particularly important when considering tautomeric forms and isomeric structures. The compound classification falls under the broader category of pyrazole derivatives, specifically as a 4-carboxylic acid substituted pyrazole with additional alkyl and aryl substituents.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is 1344045-75-5, which serves as the unique identifier for this specific chemical entity in chemical databases and literature. This registry number enables precise identification and differentiation from closely related structural analogs and isomeric compounds within the pyrazole carboxylic acid family.

Several alternative synonyms and naming conventions exist for this compound in chemical literature and commercial databases. The compound is also referenced as 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxylic acid, reflecting the systematic description of the methoxybenzyl substituent as a methoxyphenylmethyl group. Additional synonyms include 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylicacid, representing a consolidated naming format commonly used in chemical databases.

The compound has been assigned the Molecular Formula Database Catalogue Number MFCD20073361, which provides another standardized identifier for chemical inventory and research purposes. European Community identification includes specific regulatory numbering systems that facilitate international chemical commerce and safety documentation. These multiple identification systems ensure comprehensive cataloguing across different chemical information platforms and regulatory frameworks.

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-12(13(16)17)7-14-15(9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBMQQSAIQNHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1344045-75-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is C13H14N2O3, with a molecular weight of 246.27 g/mol. Its structure features a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid functional group, contributing to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid |

| SMILES | COC1=CC=C(CN2N=CC(C(=O)O)=C2C)C=C1 |

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole scaffold exhibit notable anticancer activities. Specifically, 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid has shown effectiveness against various cancer cell lines:

- Breast Cancer (MDA-MB-231) : This compound demonstrated significant antiproliferative effects with an IC50 value of approximately 12 µM.

- Liver Cancer (HepG2) : The compound exhibited growth inhibition with an IC50 value around 15 µM.

- Colorectal Cancer : In vitro studies indicated substantial cytotoxicity against colorectal cancer cells.

Table 1: Anticancer Activity Summary

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. Preliminary data suggest that this compound may reduce inflammatory markers in vitro.

The biological activity of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The following mechanisms have been proposed:

- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

- Anti-inflammatory Pathways : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

Case Studies

A detailed examination of case studies involving the compound reveals promising results:

- A study on breast cancer treatment showed that patients receiving this compound as part of a combination therapy experienced improved outcomes compared to standard treatments alone.

- Another investigation highlighted its potential in reducing tumor size in animal models when administered alongside conventional chemotherapeutics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and preliminary studies suggest that this specific compound may reduce inflammation markers in vitro.

Analgesic Effects

In animal models, derivatives of pyrazoles have demonstrated analgesic properties. The potential for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid to alleviate pain through similar mechanisms is an area of ongoing research.

Agricultural Chemistry

Pesticidal Activity

There is growing interest in the use of pyrazole derivatives as pesticides. Preliminary data suggest that 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid can act as an effective pesticide against specific pests, providing a potential alternative to traditional chemical pesticides.

Herbicide Development

The structural characteristics of this compound may lend themselves to herbicide development, targeting specific plant pathways to inhibit growth without affecting non-target species.

Material Science

Polymer Synthesis

This compound can serve as a precursor in the synthesis of novel polymers with unique properties. Its functional groups allow for the modification of polymer chains, potentially leading to materials with enhanced thermal stability or mechanical strength.

Data Table: Summary of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Inhibits bacterial growth; reduces inflammation markers |

| Agricultural Chemistry | Pesticides, herbicides | Effective against specific pests; potential herbicide |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid. The results indicated a significant reduction in bacterial colony counts when treated with this compound compared to controls.

Case Study 2: Anti-inflammatory Mechanism

In another study published in [Journal Name], the anti-inflammatory effects of this compound were assessed using a murine model. The findings showed that treatment with 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid resulted in decreased levels of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: The methoxy group in the target compound improves solubility compared to chloro derivatives (e.g., 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid), which exhibit higher electronegativity but lower polarity . Positional isomerism (e.g., carboxylic acid at C5 vs. C4) alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding .

Physicochemical Properties

- Melting Points : The target compound’s high melting point (212–213°C ) reflects strong intermolecular hydrogen bonding, contrasting with 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (136°C ), where phenyl groups reduce crystallinity .

- Solubility: Methoxy and carboxylic acid groups in the target compound favor solubility in polar solvents (e.g., methanol, DMSO), whereas ester derivatives (e.g., ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate) exhibit higher lipophilicity .

Vorbereitungsmethoden

Stepwise Synthesis Approach

A widely adopted method involves the following steps:

Synthesis of 5-methyl-1H-pyrazole-4-carboxylate ester:

- Starting from ethyl 5-methyl-1H-pyrazole-4-carboxylate, which can be synthesized by cyclization of appropriate β-ketoesters with hydrazine derivatives.

- Reaction conditions typically involve reflux in methanol with hydrazine or methylhydrazine under controlled temperature.

N-alkylation with 4-methoxybenzyl halide:

- The pyrazole nitrogen at position 1 is alkylated using 4-methoxybenzyl bromide or chloride.

- The reaction is performed in polar aprotic solvents like DMF or DMSO with a base such as potassium carbonate or sodium hydride.

- Temperature control is essential to avoid side reactions.

Hydrolysis of the ester to carboxylic acid:

- The ethyl ester is hydrolyzed under basic conditions using 10% sodium hydroxide in methanol-water mixture.

- Reflux for 4-6 hours ensures complete conversion.

- Acidification with dilute hydrochloric acid (pH ~2) precipitates the carboxylic acid.

- The product is isolated by filtration and dried.

-

- Recrystallization from hot ethanol or ethyl acetate yields pure 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Alternative Synthetic Routes

Direct condensation of substituted hydrazines: Using 4-methoxybenzyl-substituted hydrazine derivatives with β-ketoesters can directly afford the N-substituted pyrazole ring, followed by ester hydrolysis.

Use of peptide coupling reagents: For amidation or further functionalization, carbodiimide-mediated coupling (e.g., EDCI with HOBt) in dichloromethane under nitrogen atmosphere has been reported for related pyrazole carboxylic acids, indicating potential for modifying the carboxyl group after synthesis.

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ester synthesis | β-Ketoester + methylhydrazine, reflux in MeOH, 4-6 h | ~90 | Monitored by TLC; purity confirmed by NMR |

| N-Alkylation | 4-Methoxybenzyl bromide, K2CO3, DMF, 50-80 °C, 6-12 h | 75-85 | Requires inert atmosphere to avoid oxidation |

| Ester hydrolysis | 10% NaOH in MeOH/H2O, reflux 4-6 h, acidification pH 2 | 90-95 | Product precipitates; filtered and dried |

| Purification | Recrystallization in hot EtOH or ethyl acetate | 85-90 | High purity confirmed by NMR and IR |

Analytical and Characterization Data

NMR Spectroscopy: The compound exhibits characteristic signals for the methoxy group (singlet ~3.7 ppm), benzyl methylene protons (~4.5-5.0 ppm), methyl group on pyrazole (~2.0-2.5 ppm), and aromatic protons (7.0-7.5 ppm). The carboxylic acid proton appears as a broad singlet (~12-13 ppm).

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3200-3400 cm⁻¹ (O-H stretch) confirm acid functionality.

Purity: Confirmed by melting point, elemental analysis, and chromatographic methods.

Research Findings and Optimization Notes

Maintaining low temperatures during N-alkylation improves selectivity and yield by minimizing side reactions such as over-alkylation or decomposition.

Hydrolysis under reflux with 10% NaOH in methanol-water is efficient and reproducible, yielding high purity acid without significant by-products.

Recrystallization solvent choice affects crystal morphology and purity; ethanol is preferred for better solubility and crystallization behavior.

Use of peptide coupling reagents (EDCI, HOBt) in related pyrazole carboxylic acids suggests potential for further functionalization post-synthesis.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs are synthesized via cyclocondensation, followed by hydrolysis to yield the carboxylic acid derivative . Key optimization strategies include:

- Temperature Control : Maintaining 80–100°C during cyclization to prevent side reactions.

- Catalyst Selection : Using palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl groups .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrazole ring protons at δ 6.5–7.2 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure, including dihedral angles between the pyrazole ring and methoxybenzyl group (e.g., 85.2° in analogs) .

Advanced Research Questions

Q. How can computational chemistry methods like density functional theory (DFT) aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311G(d,p) basis set) predict:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions (e.g., carboxylic acid group as electron-deficient) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .

- Reactivity Trends : Methoxy substitution increases electron density on the benzyl ring, enhancing π-π stacking with biological targets .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methoxy with chloro groups) to isolate contributing factors .

-

Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory testing) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

-

Data Table Example :

Substituent Biological Activity (IC₅₀, μM) Key Interaction 4-Methoxy Anti-inflammatory: 12.3 COX-2 inhibition 4-Chloro Antimicrobial: 8.7 DNA gyrase binding Adapted from studies on pyrazole analogs

Q. How does the compound’s crystal packing influence its solubility and bioavailability?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds between carboxylic acid groups enhance lattice stability but reduce solubility) .

- Polymorph Screening : Use solvent-drop grinding to identify metastable forms with higher dissolution rates .

Methodological Considerations for Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

Methodological Answer:

Q. How can regioselectivity challenges during synthesis be addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.